molecular formula C9H7ClO3 B11981887 Benzaldehyde, 4-(acetyloxy)-2-chloro- CAS No. 114416-77-2

Benzaldehyde, 4-(acetyloxy)-2-chloro-

Cat. No.: B11981887
CAS No.: 114416-77-2
M. Wt: 198.60 g/mol
InChI Key: NMHJUSHFEASIKJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(acetyloxy)-2-chloro- is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho (2nd) position and an acetyloxy group (-OAc) at the para (4th) position on the benzene ring.

Properties

CAS No.

114416-77-2

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(3-chloro-4-formylphenyl) acetate

InChI

InChI=1S/C9H7ClO3/c1-6(12)13-8-3-2-7(5-11)9(10)4-8/h2-5H,1H3

InChI Key

NMHJUSHFEASIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(acetyloxy)-2-chloro- typically involves the acylation of 4-hydroxy-2-chlorobenzaldehyde. One common method is the reaction of 4-hydroxy-2-chlorobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of Benzaldehyde, 4-(acetyloxy)-2-chloro-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(acetyloxy)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is 4-(acetyloxy)-2-chlorobenzoic acid.

    Reduction: The major product is 4-(acetyloxy)-2-chlorobenzyl alcohol.

    Substitution: The products depend on the nucleophile used, such as 4-(acetyloxy)-2-aminobenzaldehyde when using an amine.

Scientific Research Applications

Pharmaceutical Applications

Benzaldehyde derivatives are often utilized in the pharmaceutical industry due to their biological activity. The specific compound, Benzaldehyde, 4-(acetyloxy)-2-chloro-, can serve as a precursor for the synthesis of various medicinal compounds.

  • Antimicrobial Activity : Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. The incorporation of the chloro and acetyloxy groups can enhance these properties, making it a candidate for developing new antimicrobial agents .
  • Anti-cancer Research : Some studies suggest that benzaldehyde compounds may possess anti-cancer properties. The structural modifications provided by the acetyloxy and chloro groups could contribute to increased efficacy against certain cancer cell lines .

Agrochemical Applications

In agriculture, benzaldehyde derivatives are explored for their potential use as pesticides and herbicides.

  • Pesticidal Properties : The presence of halogen atoms like chlorine can enhance the bioactivity of benzaldehyde derivatives against pests. Studies have shown that such compounds can disrupt the metabolic processes of insects, leading to their potential use as eco-friendly pesticides .
  • Herbicide Development : The compound's ability to inhibit specific enzymes in plants can be leveraged for developing selective herbicides that target unwanted vegetation without harming crops .

Organic Synthesis and Industrial Applications

Benzaldehyde, 4-(acetyloxy)-2-chloro-, is also significant in organic synthesis.

  • Intermediate in Synthesis : This compound can act as an important intermediate in synthesizing various organic compounds, including dyes and fragrances. Its reactive functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions .
  • Dyes and Pigments : The compound's structure makes it suitable for producing colored compounds used in dyes and pigments. These applications benefit from the stability imparted by the acetyloxy group and the reactivity of the chloro group .

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of a series of benzaldehyde derivatives, including Benzaldehyde, 4-(acetyloxy)-2-chloro-. The results indicated enhanced antimicrobial activity against Gram-positive bacteria compared to non-halogenated analogs. This study highlights the potential for developing new antibiotics from modified benzaldehydes.

Case Study 2: Development of Eco-Friendly Pesticides

Research focused on synthesizing chlorinated benzaldehyde derivatives demonstrated significant insecticidal activity against common agricultural pests. Field trials showed promising results, suggesting that these compounds could serve as environmentally friendly alternatives to conventional pesticides.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(acetyloxy)-2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The acetyloxy group can enhance its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : Unlike halogenated derivatives like 4-chloro-2-fluoro-3-methoxybenzaldehyde (used in agrochemicals) , the target compound’s antifungal properties suggest a unique mechanism of action, possibly linked to its acetyloxy group .
  • Synthetic Utility: Compounds with nitro (e.g., 3-methoxy-2-nitro-4-(phenylmethoxy)benzaldehyde) or complex ether substituents (e.g., 4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]benzaldehyde) are prioritized for pharmaceutical synthesis , whereas the acetyloxy group may favor esterification or hydrolysis reactions.

Physicochemical Properties

Boiling Points and Stability:

  • Benzaldehyde, 4-(hexyloxy) (analogue with alkoxy group): Boiling point 422–424 K at 0.0007 bar .
  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde : Higher volatility due to lower molecular weight (188.58) but exhibits stability issues under prolonged storage .
  • Benzaldehyde, 4-(acetyloxy)-2-chloro- : Likely less volatile than alkyl-substituted derivatives due to polar -OAc group; stability data pending.

Spectral Data:

  • Infrared (IR) and mass spectrometry (MS) data are well-documented for commercial compounds like 4-chloro-2-fluoro-3-methoxybenzaldehyde , but absent for the target compound due to its niche research status .

Biological Activity

Benzaldehyde, 4-(acetyloxy)-2-chloro- (C9H7ClO3), is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, safety profile, and relevant case studies.

  • Molecular Formula : C9H7ClO3
  • Molecular Weight : 202.60 g/mol
  • CAS Number : 3554392

Antimicrobial Activity

Research indicates that benzaldehyde derivatives, including 4-(acetyloxy)-2-chloro-, exhibit significant antimicrobial properties. A study highlighted that certain benzaldehyde compounds can disrupt cellular antioxidation systems in pathogenic fungi, suggesting a potential mechanism for antifungal activity. This disruption may be effective against drug-resistant strains of fungi by targeting their oxidative stress response mechanisms .

Cytotoxicity and Antitumor Potential

The cytotoxic effects of benzaldehyde derivatives have been evaluated using various bioassays. For instance, studies have utilized the brine shrimp lethality assay to assess the cytotoxicity of these compounds. Results indicate that benzaldehyde derivatives can exhibit varying degrees of cytotoxicity, which may correlate with their structural characteristics .

CompoundLD50 (mg/kg)Bioassay TypeReference
Benzaldehyde, 4-(acetyloxy)-2-chloro-Not specifiedBrine shrimp lethality assay
Benzaldehyde (general)800 - 2850Oral LD50 in rats and mice

Safety and Toxicity

Benzaldehyde and its derivatives have been assessed for safety in various studies. The oral LD50 for benzaldehyde ranges from 800 to 2850 mg/kg in rodent models, indicating moderate toxicity. Furthermore, repeated exposure can lead to ocular and nasal irritation at concentrations as low as 500 ppm . Importantly, benzaldehyde was not classified as a contact sensitizer but has been associated with rare allergic reactions.

Case Studies

  • Antifungal Activity : A study focused on the antifungal properties of redox-active benzaldehydes found that these compounds could effectively target cellular antioxidation systems in fungi, proving beneficial against resistant strains .
  • Cytotoxicity Evaluation : In a recent investigation, the cytotoxic effects of various substituted benzaldehydes were analyzed through molecular docking studies. The findings suggested that modifications at specific positions on the benzene ring significantly enhanced their inhibitory activity against xanthine oxidase (XO), an important enzyme in purine metabolism linked to various diseases .

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